Felodipine 3,5-Dimethyl Ester-d6
CAS No.: 1794786-23-4
Cat. No.: VC0127157
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 376.263
* For research use only. Not for human or veterinary use.

CAS No. | 1794786-23-4 |
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Molecular Formula | C17H17Cl2NO4 |
Molecular Weight | 376.263 |
IUPAC Name | bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
Standard InChI Key | VEACAIASCBTOFS-LIJFRPJRSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Chemical Identity and Structural Characteristics
Felodipine 3,5-Dimethyl Ester-d6 is a deuterated version of the dimethyl ester analog of felodipine, a widely used calcium channel blocker. The compound features six deuterium atoms replacing hydrogen atoms in the methyl ester groups, creating a stable isotope-labeled molecule that maintains the pharmacological structure of the original compound while providing distinct analytical properties.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
Chemical Name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6 |
CAS Number | 1794786-23-4 |
Molecular Formula | C17H11D6Cl2NO4 |
Molecular Weight | 376.26 g/mol |
Appearance | Off-white solid |
Storage Condition | 2-8°C (refrigerated) |
The chemical structure features a dihydropyridine core with a 2,3-dichlorophenyl group at position 4, methyl groups at positions 2 and 6, and deuterium-labeled methyl ester groups at positions 3 and 5 .
Structural Identifiers
For precise chemical identification, the following structural identifiers are associated with Felodipine 3,5-Dimethyl Ester-d6:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
The InChI notation specifically indicates the deuterium labeling with the "/i3D3,4D3" segment, specifying that the compound contains three deuterium atoms on each methyl ester group.
Relationship to Felodipine and Structural Derivatives
Felodipine 3,5-Dimethyl Ester-d6 is structurally related to felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina pectoris.
Comparison with Parent Compound
Felodipine (CAS: 72509-76-3) differs from Felodipine 3,5-Dimethyl Ester-d6 in several ways:
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Felodipine contains an ethyl ester at position 3 and a methyl ester at position 5, while Felodipine 3,5-Dimethyl Ester-d6 has deuterated methyl esters at both positions
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Felodipine has a molecular formula of C18H19Cl2NO4 and a molecular weight of 384.254 g/mol
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Felodipine is a marketed pharmaceutical agent, while Felodipine 3,5-Dimethyl Ester-d6 is primarily a research tool and reference standard
The non-deuterated version, Felodipine 3,5-Dimethyl Ester (CAS: 91189-59-2), is identified as an impurity in felodipine preparations and has a molecular weight of 370.23 g/mol .
Related Labeled Compounds
Other labeled variants include Felodipine 3,5-dimethyl ester-13C2,d6 (CAS: N/A), which incorporates both deuterium and carbon-13 labeling with a molecular formula of C15¹³C2H11D6Cl2NO4 and a molecular weight of 378.25 g/mol. This variant is used in similar applications but offers additional mass spectrometric discrimination capabilities .
Applications in Pharmaceutical Research
Felodipine 3,5-Dimethyl Ester-d6 serves several important functions in pharmaceutical research and development.
Analytical Reference Standard
The compound functions as a reference standard for analytical methods in quality control and assurance processes for felodipine and related dihydropyridine calcium channel blockers. Its deuterium labeling provides a distinct mass spectral signature that enables precise identification and quantification in complex matrices .
Metabolic and Pharmacokinetic Studies
Deuterated compounds have gained significant attention in pharmacological research due to their ability to trace metabolic pathways. The stable isotope labeling allows researchers to:
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Track the metabolism of felodipine and its intermediates
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Study the pharmacokinetic profile without altering the pharmacological properties
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Identify and quantify metabolites in biological samples with high specificity
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Investigate drug-drug interactions involving felodipine metabolism
The importance of such studies is heightened by felodipine's known extensive presystemic metabolism by CYP3A4, which contributes to its relatively low bioavailability of approximately 15% .
Analytical Methodologies
Several analytical techniques are suitable for the characterization and quantification of Felodipine 3,5-Dimethyl Ester-d6.
Spectroscopic Methods
Fluorescence spectroscopy is particularly valuable for felodipine and related compounds due to their inherent fluorescent properties. Research has demonstrated that fluorescence-based methods can be developed with good precision and accuracy for felodipine determination, with relative standard deviations typically below 5.00% .
Chromatographic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing deuterated compounds like Felodipine 3,5-Dimethyl Ester-d6, as it allows for:
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Separation from non-deuterated analogs
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Precise quantification based on mass discrimination
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Structural confirmation through fragmentation patterns
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High sensitivity appropriate for trace analysis in complex matrices
The mass difference of 6 Da compared to the non-deuterated analog provides excellent selectivity in mass spectrometric detection .
Physical and Chemical Properties
The physical and chemical properties of Felodipine 3,5-Dimethyl Ester-d6 are critical for its proper handling and application in research settings.
Significance in Understanding Drug Behavior
Deuterium-labeled compounds like Felodipine 3,5-Dimethyl Ester-d6 have contributed significantly to our understanding of drug behavior in biological systems.
Application in Understanding Felodipine Pharmacology
The parent compound felodipine exhibits complex pharmacological properties, including:
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High selectivity for vascular smooth muscle over cardiac muscle
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Extensive first-pass metabolism by CYP3A4
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Low bioavailability (approximately 15%)
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Significant interactions with other drugs and grapefruit juice that affect its metabolism
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Age-dependent pharmacokinetics with increased plasma concentrations and decreased clearance in older patients
Labeled analogs like Felodipine 3,5-Dimethyl Ester-d6 enable researchers to better understand these properties by providing traceable markers for metabolic and distribution studies.
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